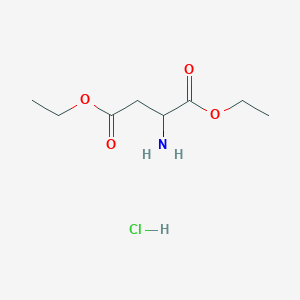

H-Asp(OEt)-OEt.HCl

Description

The exact mass of the compound L-Aspartic acid diethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXZAAREAYBQR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Asp(OEt)-OEt.HCl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(OEt)-OEt.HCl, is a pivotal derivative of the amino acid L-aspartic acid. Its strategic use of ethyl ester protecting groups on both the alpha and beta carboxylic acid functionalities makes it a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in peptide synthesis. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of its key physicochemical data.

Chemical Structure and Identification

This compound is the hydrochloride salt of the diethyl ester of L-aspartic acid. The presence of the hydrochloride salt enhances the compound's stability and solubility in various solvents, facilitating its handling in a laboratory setting.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | diethyl (2S)-2-aminobutanedioate;hydrochloride[1] |

| Synonyms | L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt HCl, Diethyl L-aspartate hydrochloride[1] |

| CAS Number | 16115-68-7[1] |

| Molecular Formula | C₈H₁₆ClNO₄ |

| Molecular Weight | 225.67 g/mol |

| SMILES | CCOC(=O)C--INVALID-LINK--N.Cl |

| InChI | InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its storage, handling, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid. | |

| Melting Point | 105.0 to 109.0 °C | |

| Boiling Point | 259.5 °C at 760 mmHg | |

| Density | 1.102 g/cm³ | |

| Refractive Index | 1.45 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Storage | Store at 0-8 °C. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Fischer esterification of L-aspartic acid in the presence of ethanol and hydrogen chloride.

Protocol:

-

Reaction Setup: Suspend L-aspartic acid (1.00 mole) in absolute ethanol (1.95 L) in a suitable reaction vessel equipped with a stirrer and a gas inlet.

-

Acidification: Bubble hydrogen chloride gas into the stirred suspension at room temperature for 2 hours. The L-aspartic acid will gradually dissolve as the esterification proceeds and the hydrochloride salt of the amino ester is formed.

-

Reaction Completion: Heat the resulting solution at reflux for 5 hours to ensure complete esterification.

-

Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

-

Azeotropic Water Removal: Dissolve the residue in benzene (500 ml). Heat the solution to reflux and remove any water present using a Dean-Stark trap.

-

Crystallization: Concentrate the solution at reduced pressure to obtain an oil, which should slowly crystallize upon standing.

-

Purification: Suspend the solid in diethyl ether (1.3 L), collect the crystals by filtration, and wash with additional diethyl ether (800 ml).

-

Drying: Dry the purified product to yield L-aspartic acid diethyl ester hydrochloride.

Characterization Protocols

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two ethyl groups will each exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-). The protons of the aspartic acid backbone, namely the α-proton (α-CH) and the two β-protons (β-CH₂), will appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing effects of the ester groups and the protonated amine.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the two ester groups are expected to appear in the downfield region (around 170 ppm). The α-carbon and β-carbon of the aspartic acid backbone will have distinct chemical shifts. The methylene and methyl carbons of the two ethyl groups will also be clearly resolved.

IR spectroscopy can be used to identify the key functional groups in this compound.

-

Expected Absorptions:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).

-

Strong absorption bands around 1740-1730 cm⁻¹ due to the C=O stretching vibrations of the two ester groups.

-

C-O stretching vibrations for the ester groups will appear in the 1300-1000 cm⁻¹ region.

-

N-H bending vibrations may be observed around 1600-1500 cm⁻¹.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the free base (diethyl L-aspartate) may be observed. Common fragmentation pathways would involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), or cleavage of the Cα-Cβ bond. The presence of the hydrochloride will not be directly observed in the mass spectrum under typical EI conditions.

Applications in Research and Drug Development

The primary application of this compound is as a protected amino acid derivative in peptide synthesis . The ethyl ester groups serve as protecting groups for the carboxylic acid functionalities, preventing their participation in unwanted side reactions during peptide bond formation. This is particularly crucial in solid-phase peptide synthesis (SPPS) , a cornerstone technique in drug discovery and development for creating therapeutic peptides.

Workflow Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis where a protected amino acid derivative like this compound (represented as Fmoc-AA-OH, assuming prior N-terminal protection) is utilized.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a crucial role in the field of peptide chemistry. Its well-defined chemical properties and structure make it an essential reagent for researchers and scientists in both academic and industrial settings, particularly those involved in the development of peptide-based therapeutics. The detailed protocols and compiled data in this guide are intended to support the effective and safe utilization of this important chemical compound.

References

L-Aspartic Acid Diethyl Ester Hydrochloride: A Technical Guide for Researchers

CAS Number: 16115-68-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Aspartic acid diethyl ester hydrochloride. This document provides detailed information on its chemical and physical properties, synthesis, applications, and safety and handling.

Chemical and Physical Properties

L-Aspartic acid diethyl ester hydrochloride is a derivative of the naturally occurring amino acid L-aspartic acid. The esterification of the carboxylic acid groups enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16115-68-7 | [1] |

| Molecular Formula | C₈H₁₅NO₄·HCl | [1][2] |

| Molecular Weight | 225.67 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105.0 to 111.0 °C | |

| Solubility | Soluble in water, chloroform, dichloromethane, DMSO, and acetone. | |

| Optical Rotation | [α]²⁰/D +7.0 to +9.0 deg (c=1 in H₂O) | |

| Purity | ≥98% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of L-Aspartic acid diethyl ester hydrochloride typically involves the esterification of L-aspartic acid in the presence of ethanol and a catalyst, followed by the introduction of hydrochloric acid.

General Synthesis Protocol (Thionyl Chloride Method)

A common and effective method for the synthesis of amino acid esters is the use of thionyl chloride (SOCl₂) in the corresponding alcohol. This in situ generation of HCl drives the esterification.

Materials:

-

L-Aspartic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Cool a suspension of L-aspartic acid in anhydrous ethanol to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours.

-

Remove the solvent under reduced pressure (in vacuo).

-

To the resulting residue, add 0.1N HCl to obtain the hydrochloride salt.

-

Precipitate the final product, a white solid, by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

A yield of approximately 95% can be expected with this method.

Synthesis workflow for L-Aspartic acid diethyl ester hydrochloride.

Applications in Research and Drug Development

L-Aspartic acid diethyl ester hydrochloride is a valuable building block in several areas of research and development.

-

Peptide Synthesis: It serves as a C-protected amino acid derivative for use in both solution-phase and solid-phase peptide synthesis (SPPS). The ester groups protect the carboxylic acids of the aspartic acid residue while the free amine can participate in peptide bond formation.

-

Pharmaceutical Intermediate: This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its application is particularly noted in the development of compounds targeting neurological disorders.

-

Biochemical Research: Researchers use L-Aspartic acid diethyl ester hydrochloride to synthesize modified amino acids and peptides to study metabolic pathways and enzyme activity.

Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of SPPS where a protected amino acid derivative like L-Aspartic acid diethyl ester hydrochloride would be incorporated.

Generalized workflow of Solid-Phase Peptide Synthesis (SPPS).

A significant challenge in using aspartic acid derivatives in Fmoc-based SPPS is the potential for aspartimide formation. This side reaction can lead to racemization and the formation of β-peptides. Careful selection of protecting groups and coupling reagents is crucial to minimize this issue.

Analytical Data

The characterization of L-Aspartic acid diethyl ester hydrochloride is typically performed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the α- and β-protons of the aspartic acid backbone, and the amine proton. The spectrum for the related D-isomer in D₂O shows a triplet at ~1.10 ppm (6H, -CH₃), a multiplet at ~3.0 ppm (2H, β-CH₂), a multiplet at ~4.10 ppm (4H, -OCH₂-), and a multiplet at ~4.20 ppm (1H, α-CH). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the α- and β-carbons of the aspartic acid backbone, and the carbons of the ethyl groups. |

| FT-IR | Characteristic peaks for the N-H stretch of the amine hydrochloride, C=O stretch of the ester groups, and C-O stretches. |

| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]⁺ would be expected at m/z corresponding to the free base (C₈H₁₅NO₄). |

Safety and Handling

L-Aspartic acid diethyl ester hydrochloride is intended for laboratory research use. Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, gloves, and safety glasses.

-

Handling: Avoid inhalation of dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 0-8 °C.

-

Spills: For small spills, use appropriate tools to place the material into a waste disposal container. For large spills, use a shovel for containment and disposal.

Hazard Statements: While some safety data sheets indicate no known hazards, others may include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). It is crucial to consult the specific safety data sheet provided by the supplier.

Decomposition: Hazardous decomposition products may include oxides of carbon and nitrogen, and hydrogen chloride gas.

This technical guide provides a comprehensive overview of L-Aspartic acid diethyl ester hydrochloride for its application in research and development. For further information, always refer to the specific product documentation and safety data sheets provided by the supplier.

References

An In-depth Technical Guide on the Core Principles of Aspartic Acid Side-Chain Protection

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of reactive amino acid side chains is a cornerstone of success. Among these, the protection of the β-carboxyl group of aspartic acid (Asp) is particularly critical due to the pervasive side reaction of aspartimide formation, which can severely compromise the yield and purity of the target peptide. This guide provides a comprehensive overview of the principles governing aspartic acid side-chain protection, with a focus on the rationale behind the selection of appropriate protecting groups and an explanation for why certain esters, such as the diethyl ester, are not suitable for this purpose in modern solid-phase peptide synthesis (SPPS).

The Challenge of Aspartimide Formation

During fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, the repetitive exposure of the peptide-resin to a basic environment (typically a piperidine solution) for the removal of the Nα-Fmoc group can trigger a detrimental intramolecular cyclization. The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can act as a nucleophile, attacking the electrophilic carbonyl carbon of the aspartic acid's side-chain ester. This results in the formation of a five-membered succinimide ring known as an aspartimide.

The formation of aspartimide is problematic for several reasons:

-

Introduction of Impurities: The aspartimide ring is susceptible to nucleophilic attack by the base (e.g., piperidine) or water, leading to the formation of a mixture of α- and β-aspartyl peptides. These isomers are often difficult to separate from the desired product due to similar chromatographic properties.

-

Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-aspartyl peptides, which can be challenging to distinguish from the desired L-isomer.

-

Chain Termination: In some cases, the formation of these byproducts can lead to the termination of the peptide chain elongation.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

The Role of Steric Hindrance in Protecting Groups

The primary strategy to mitigate aspartimide formation is the use of sterically hindered ester protecting groups for the β-carboxyl group of aspartic acid. The bulkier the ester group, the more it physically obstructs the nucleophilic attack by the backbone amide nitrogen, thereby slowing down the rate of cyclization.

While the tert-butyl (OtBu) ester is a commonly used protecting group for the aspartic acid side chain, its steric bulk is not always sufficient to prevent aspartimide formation in sensitive sequences.[1] This has led to the development and adoption of even more sterically demanding protecting groups.

Based on the principle of steric hindrance, a simple and relatively small ester like the diethyl ester is not employed as a protecting group for the aspartic acid side chain in SPPS. Its lack of significant steric bulk would offer minimal protection against the intramolecular cyclization, leading to high levels of aspartimide formation under standard Fmoc-SPPS conditions. The ethyl groups are not large enough to effectively shield the side-chain carbonyl from nucleophilic attack.

The focus in the field has been on developing protecting groups that maximize steric hindrance around the ester linkage. The progression from less hindered to more hindered and effective protecting groups underscores why a small, flexible ester like diethyl ester would be an inadequate choice.

A Comparative Analysis of Aspartic Acid Protecting Groups

The effectiveness of various ester-based protecting groups in preventing aspartimide formation has been extensively studied. The following table summarizes quantitative data from comparative studies, highlighting the impact of steric bulk.

| Protecting Group | Abbreviation | Structure | % Aspartimide Formation (Model Peptide) | Reference |

| tert-Butyl | OtBu | -C(CH₃)₃ | High in susceptible sequences | [1][2] |

| 3-Methylpent-3-yl | OMpe | -C(CH₃)(C₂H₅)₂ | Significantly reduced vs. OtBu | [3] |

| 2,4-Dimethyl-3-pentyl | ODie | -CH(CH(CH₃)₂)₂ | Highly effective protection | [1] |

| 3-Ethyl-3-pentyl | OEpe | -C(C₂H₅)₃ | Very low | |

| 4-n-Propyl-4-heptyl | OPhp | -C(C₃H₇)₃ | Extremely low | |

| 5-n-Butyl-5-nonyl | OBno | -C(C₄H₉)₃ | Virtually eliminated |

Note: The percentage of aspartimide formation is highly sequence- and condition-dependent. The data presented is for comparative purposes based on model peptides known to be prone to this side reaction.

Non-Ester-Based Protecting Groups: An Alternative Strategy

To completely eliminate the possibility of aspartimide formation, non-ester-based protecting groups have been developed. These groups mask the carboxylic acid functionality through a different chemical linkage that is not susceptible to intramolecular cyclization under basic conditions.

-

Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid as a stable C-C bonded ylide. It is exceptionally stable to standard SPPS conditions and can be removed orthogonally using an electrophilic halogen source, such as N-chlorosuccinimide (NCS).

-

Acyl Hydrazides: These protecting groups offer another alternative to esters. Deprotection can be achieved under specific conditions, for example, using copper-mediated hydrolysis.

These strategies, while highly effective, require an additional, orthogonal deprotection step in the synthetic workflow.

Experimental Protocols

The following are detailed methodologies for the coupling of a sterically hindered aspartic acid derivative and the subsequent cleavage of the peptide from the resin.

Protocol 1: Coupling of Fmoc-Asp(OMpe)-OH in SPPS

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Asp(OMpe)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Cleavage and Global Deprotection

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

-

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.

References

Technical Guide: Solubility Profile of Diethyl L-Aspartate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Diethyl L-Aspartate Hydrochloride (H-Asp(OEt)-OEt.HCl), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility in various organic solvents, outlines a general experimental protocol for quantitative determination, and explores the key factors influencing its solubility.

Introduction

Diethyl L-Aspartate Hydrochloride, systematically known as (2S)-2-aminobutanedioate hydrochloride, is an esterified derivative of the amino acid L-aspartic acid. The ethoxy groups serve as protecting groups for the carboxylic acid functionalities, preventing undesirable side reactions during peptide bond formation, particularly in solid-phase peptide synthesis (SPPS)[1]. The hydrochloride salt form is utilized to enhance the compound's stability and improve its solubility profile in various solvents, facilitating its handling and application in laboratory and manufacturing settings[1]. A thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring high yield and purity in synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl L-Aspartate Hydrochloride is presented below. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Synonyms | This compound, L-Aspartic Acid Diethyl Ester HCl | [2][3] |

| CAS Number | 16115-68-7 | [2] |

| Molecular Formula | C₈H₁₅NO₄·HCl | |

| Molecular Weight | 225.67 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 105.0 to 109.0 °C | |

| Boiling Point | 259.5 °C at 760 mmHg | |

| Storage | Store at 0-4 °C, sealed in a dry, dark place |

Qualitative Solubility Profile

While specific quantitative solubility values (e.g., in g/100mL) are not widely reported in the literature, qualitative solubility in common organic solvents has been documented. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble |

Note: The term "soluble" is qualitative. It is strongly recommended to perform quantitative analysis for specific applications as outlined in Section 4.0.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium solubility of Diethyl L-Aspartate Hydrochloride in a specific organic solvent at a controlled temperature. This method is based on the widely accepted principle of creating a saturated solution and quantifying the dissolved solute.

4.1 Objective To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

4.2 Materials & Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

-

Drying oven or vacuum desiccator

-

Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis)

4.3 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. An excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time may vary depending on the solvent and solute.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solids settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent. This step removes any remaining microscopic particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Transfer a precisely measured volume of the clear, filtered solution into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the solute's decomposition point or in a vacuum desiccator).

-

Once the solvent is removed, weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtraction.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve and analyze it.

-

Calculate the concentration of the original saturated solution based on the calibration curve and the dilution factor.

-

-

-

Calculation:

-

Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Factors Influencing Solubility

The solubility of Diethyl L-Aspartate Hydrochloride is a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is key to manipulating solubility for practical applications.

-

Solute Properties: As a hydrochloride salt, this compound is ionic, which generally favors solubility in more polar solvents. The presence of the free amino group allows for hydrogen bonding, while the diethyl ester groups add some non-polar character. The energy required to overcome the crystal lattice of the solid solute is a primary barrier to dissolution.

-

Solvent Properties: The principle of "like dissolves like" is paramount. Solvents with higher polarity and the ability to form hydrogen bonds are generally more effective at solvating the ionic and polar groups of the molecule.

-

Environmental Conditions: Temperature typically has a significant impact on solubility, with most solids becoming more soluble at higher temperatures. The presence of impurities can either increase or decrease solubility depending on their nature.

This guide serves as a foundational resource for professionals working with Diethyl L-Aspartate Hydrochloride. For precise applications, the experimental determination of solubility under specific process conditions is highly recommended.

References

Stability of H-Asp(OEt)-OEt.HCl in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(OEt)-OEt.HCl, is a pivotal intermediate in peptide synthesis and various pharmaceutical development processes. Its stability in solution is a critical parameter influencing reaction yields, purity of the final product, and the overall efficiency of synthetic protocols. This technical guide provides an in-depth overview of the factors affecting the stability of this compound in solution, methodologies for its assessment, and strategies for mitigating degradation.

Introduction

This compound is the hydrochloride salt of the diethyl ester of L-aspartic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing their participation in unwanted side reactions during peptide synthesis.[1] However, these ester linkages are susceptible to hydrolysis, which is the primary degradation pathway for this compound in solution. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the solvent system employed. Understanding the degradation kinetics is therefore essential for process optimization and ensuring the quality of synthesized peptides and other pharmaceutical compounds.

Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for this compound in aqueous solutions is the hydrolysis of its two ethyl ester bonds. This reaction can be catalyzed by either acid or base, yielding mono-ester intermediates and ultimately L-aspartic acid.

The hydrolysis proceeds in a stepwise manner, with the cleavage of one ester group to form the corresponding mono-ester, followed by the hydrolysis of the second ester to yield L-aspartic acid.

References

Applications of H-Asp(OEt)-OEt.HCl in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) in biochemical research, with a primary focus on its role in solid-phase peptide synthesis (SPPS). This document details the challenges associated with the incorporation of aspartic acid residues into synthetic peptides and outlines strategies to mitigate these issues, providing researchers with the necessary information to effectively utilize this compound in their work.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

This compound is a derivative of the amino acid L-aspartic acid where both carboxylic acid groups are protected as ethyl esters, and the alpha-amino group is in its hydrochloride salt form. In the realm of biochemical research, its principal application is as a building block in the chemical synthesis of peptides. The protection of the carboxylic acid side chain is crucial to prevent its unwanted participation in the peptide bond formation during the stepwise assembly of the peptide chain. The hydrochloride salt form enhances the compound's stability and solubility in solvents commonly used in peptide synthesis.[1][2]

While this compound itself can be used, it is more common in modern Fmoc-based solid-phase peptide synthesis (SPPS) to utilize its Nα-Fmoc protected counterpart, Fmoc-Asp(OEt)-OH. The temporary Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during the coupling reaction and is selectively removed in each cycle of the synthesis.

The Critical Challenge: Aspartimide Formation

A significant and persistent challenge in the synthesis of peptides containing aspartic acid is the formation of a cyclic imide side product known as aspartimide.[3] This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the Fmoc protecting group (typically a solution of piperidine in DMF). The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl of the aspartate, forming a five-membered ring.

The formation of aspartimide is highly problematic for several reasons:

-

Chain Termination: The aspartimide ring can be unreactive to subsequent coupling steps, leading to truncated peptide sequences.

-

Formation of Impurities: The aspartimide ring can be opened by the base (e.g., piperidine) or water, leading to the formation of a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain is connected to the side-chain carboxyl group.[3]

-

Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to the formation of D-aspartyl peptides, which are often difficult to separate from the desired L-aspartyl peptide.[3]

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.

Figure 1: Pathway of Aspartimide Formation.

Strategies for Mitigating Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. The choice of strategy often depends on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

Side-Chain Protecting Groups

Below is a table summarizing the performance of various aspartic acid side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation.

| Protecting Group | Abbreviation | % Aspartimide Formation (Prolonged Piperidine Treatment) | Cleavage Condition | Reference |

| tert-Butyl ester | OtBu | High | TFA-based | |

| 3-Methylpent-3-yl ester | OMpe | Significantly Reduced | TFA-based | |

| 2,3,4-Trimethyl-pent-3-yl ester | - | Further Reduced | TFA-based | |

| Backbone Protection (Hmb) with OtBu | Hmb | Complete Suppression | TFA-based |

Note: The data is compiled from studies on a model peptide and the extent of side product formation can be sequence-dependent.

Modified Deprotection Conditions

Modifying the Fmoc deprotection conditions can also reduce aspartimide formation. This can be achieved by:

-

Using a weaker base: Replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the fulvene byproduct.

-

Adding an acidic additive: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.

Backbone Protection

A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid residue following the aspartic acid. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a commonly used backbone protecting group for this purpose. However, the coupling of these protected dipeptides can be challenging.

Experimental Protocols

The following sections provide generalized protocols for the use of Fmoc-Asp(OEt)-OH in automated solid-phase peptide synthesis and the subsequent deprotection of the ethyl ester groups.

Protocol for Incorporation of Fmoc-Asp(OEt)-OH in Automated SPPS

This protocol outlines the key steps in a typical automated Fmoc-SPPS cycle for the incorporation of Fmoc-Asp(OEt)-OH.

Figure 2: Automated Fmoc Solid-Phase Peptide Synthesis Cycle.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Asp(OEt)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: The resin is swelled in DMF in the reaction vessel of the automated synthesizer for at least 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% (v/v) solution of piperidine in DMF. This is typically done in two steps (e.g., 2 minutes and then 8 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vial, the Fmoc-Asp(OEt)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 0.95 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

The activated amino acid solution is then transferred to the reaction vessel containing the deprotected resin-bound peptide.

-

The coupling reaction is allowed to proceed for a specified time (e.g., 30-60 minutes). The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol for Final Cleavage and Deprotection of Side-Chain Ethyl Esters

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups, including the ethyl esters on the aspartic acid side chains, are removed. The standard method for cleaving peptides from most resins and removing acid-labile protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA). The ethyl esters of the aspartic acid side chains are also cleaved under these conditions via acid-catalyzed hydrolysis.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: e.g., Triisopropylsilane (TIS) and water. The choice and amount of scavengers are crucial to prevent side reactions with sensitive amino acid residues. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cold diethyl ether

Procedure:

-

Resin Preparation: The fully assembled peptidyl-resin is washed with DCM and dried under vacuum.

-

Cleavage: The dried resin is treated with the cleavage cocktail (e.g., 10 mL per gram of resin) at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Collection: The precipitated peptide is collected by centrifugation, and the ether is decanted.

-

Washing: The peptide pellet is washed with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Drying: The crude peptide is dried under vacuum.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound, and more commonly its Fmoc-protected form, serves as a fundamental building block for the incorporation of aspartic acid in peptide synthesis. While it offers a straightforward approach to protecting the side-chain carboxyl groups, researchers must be acutely aware of the potential for aspartimide formation, a side reaction that can significantly impact the yield and purity of the final peptide. The use of a diethyl ester likely provides a moderate level of steric hindrance against this side reaction. For particularly challenging sequences, the use of bulkier protecting groups, modified deprotection conditions, or backbone protection strategies should be considered. A thorough understanding of the underlying chemistry and the available mitigation strategies is paramount for the successful synthesis of aspartic acid-containing peptides for applications in biochemical research and drug development.

References

A Technical Guide to Utilizing H-Asp(OEt)-OEt.HCl for the Introduction of Aspartic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt.HCl, for the incorporation of aspartic acid residues in peptide synthesis. This document outlines the challenges associated with aspartic acid introduction, the role of side-chain protection, and provides detailed experimental protocols for the coupling and deprotection of Asp(OEt)-containing peptides.

Introduction: The Challenge of Aspartimide Formation

The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of an aspartimide intermediate, a side reaction that can significantly reduce the yield and purity of the target peptide.[1] This intramolecular cyclization occurs under both acidic and, more commonly, basic conditions typical of Solid-Phase Peptide Synthesis (SPPS), particularly during the repeated piperidine treatments required for Fmoc group removal.[2] The formation of the five-membered succinimide ring can lead to several undesirable byproducts, including α- and β-peptides, as well as their racemized forms.[3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[3]

A primary strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of the aspartic acid side chain.[2] this compound offers a protected form of aspartic acid where both the α- and β-carboxylic acids are shielded as ethyl esters. The hydrochloride salt form enhances its stability and solubility in various organic solvents, facilitating its handling in the laboratory.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 16115-68-7 |

| Molecular Formula | C₈H₁₆ClNO₄ |

| Molecular Weight | 225.67 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 105.0 to 109.0 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage | 2-8°C |

Comparative Performance of Aspartate Side-Chain Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. While the tert-butyl (OtBu) group is commonly used, bulkier esters have demonstrated superior performance in suppressing this side reaction. The following table summarizes quantitative data on the formation of aspartimide-related byproducts with different Asp side-chain protecting groups in the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH. This sequence is known to be highly susceptible to aspartimide formation. Although direct comparative data for the ethyl ester (OEt) is not available in these specific studies, its performance can be inferred. Given that steric hindrance is a key factor in preventing aspartimide formation, the less hindered ethyl ester is expected to offer less protection than the bulky OtBu, OMpe, and OBno groups.

| Protecting Group | % Desired Peptide | % Aspartimide & Related Byproducts | % D-Asp Isomer |

| OtBu | 65.2 | 34.8 | 10.5 |

| OMpe | 88.5 | 11.5 | 3.2 |

| OBno | 98.9 | 1.1 | 0.4 |

| Data is aggregated from multiple sources and normalized for comparison based on extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles. |

Experimental Protocols

Coupling of Fmoc-Asp(OEt)-OH in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of Fmoc-Asp(OEt)-OH onto a solid support. This compound must first be N-terminally protected with an Fmoc group to be used in Fmoc-SPPS. The resulting Fmoc-Asp(OEt)-OH can then be used in peptide synthesis.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-Asp(OEt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Perform a Kaiser test to confirm the presence of free amines.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Asp(OEt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (1 equivalent) to neutralize the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Coupling Completion Check: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If the test is negative, proceed to the next deprotection and coupling cycle.

Deprotection of the Asp(OEt) Side Chain via Saponification

The ethyl ester protecting group on the aspartic acid side chain is stable to the acidic conditions used for the final cleavage of the peptide from most resins (e.g., TFA). Therefore, a separate saponification step is required for its removal. This can be performed either on-resin or in solution phase after cleavage. The following protocol describes a mild solution-phase saponification using lithium hydroxide, which is known to minimize racemization.

Materials:

-

Crude peptide with Asp(OEt) side-chain protection

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve the crude peptide containing the Asp(OEt) residue in a mixture of THF and water (e.g., 1:1 v/v).

-

Saponification:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1N aqueous solution of LiOH (1.5-2.0 equivalents per ester group).

-

Stir the reaction mixture at 0°C and monitor the progress by HPLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

-

Quenching and Acidification:

-

Once the reaction is complete, carefully acidify the solution to pH ~3-4 with 1N HCl.

-

-

Extraction (if necessary): If the peptide is sufficiently hydrophobic, it can be extracted with ethyl acetate. Otherwise, proceed directly to purification.

-

Purification: Purify the deprotected peptide by reverse-phase HPLC.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing an aspartic acid residue using Fmoc-Asp(OEt)-OH, followed by solution-phase deprotection of the side chain.

Signaling Pathway: RGD Peptide and Integrin Signaling

Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif play a crucial role in cell adhesion by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling cascades that influence cell survival, proliferation, and migration. The aspartic acid residue is essential for the recognition by integrins.

Signaling Pathway: D-Aspartate and NMDA Receptor Signaling

D-Aspartate, an enantiomer of the common L-aspartic acid, acts as a neurotransmitter and can activate the N-methyl-D-aspartate (NMDA) receptor. This activation leads to an influx of calcium ions and the initiation of downstream signaling pathways, such as the ERK and Akt pathways, which are involved in neuronal plasticity and survival.

References

The Strategic Application of H-Asp(OEt)-OEt.HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Asp(OEt)-OEt.HCl, or L-Aspartic acid diethyl ester hydrochloride, is a pivotal building block in the field of synthetic peptide chemistry. Its unique structure, featuring ethyl ester protection of both the alpha and beta carboxylic acid groups, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. This in-depth guide explores the core applications of this compound, providing insights into its role in peptide synthesis, detailing generalized experimental protocols, and illustrating the workflows in which it is a key component.

Core Principles and Applications

This compound serves as a protected form of the amino acid aspartic acid. The ethyl ester protecting groups prevent the carboxylic acid functionalities from participating in unwanted side reactions during peptide bond formation.[1] This protection is crucial for achieving high-purity and high-yield synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS).[1] The hydrochloride salt form of the compound enhances its stability and solubility in various organic solvents commonly used in laboratory settings, making it a convenient and reliable reagent for researchers.[1]

The primary application of this compound is as a precursor for the incorporation of aspartic acid residues into a growing peptide chain. Following its coupling to the N-terminus of a peptide, the ethyl ester protecting groups can be selectively removed to expose the free carboxylic acids, which can then be further modified or deprotected in subsequent synthetic steps. This strategic protection and deprotection are fundamental to the successful synthesis of bioactive peptides and peptide-based pharmaceuticals.[1]

Data Presentation: Physicochemical Properties

While specific quantitative data for reactions involving this compound are highly dependent on the specific peptide sequence and reaction conditions, the key physicochemical properties of the compound itself are well-defined.

| Property | Value | Reference |

| CAS Number | 16115-68-7 | [1] |

| Molecular Formula | C₈H₁₆ClNO₄ | |

| Molecular Weight | 225.67 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105-109 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in water, methanol, and other polar organic solvents. |

Experimental Protocols

The following sections outline generalized experimental protocols for the key steps involving this compound in peptide synthesis: peptide coupling and ester deprotection. It is important to note that these are representative procedures and may require optimization for specific applications.

Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid to this compound in a solution-phase synthesis.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling agent (e.g., DCC, EDC·HCl)

-

Coupling additive (e.g., HOBt)

-

Tertiary amine base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling agent (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent and add the tertiary amine base (1.0-1.2 eq) to neutralize the hydrochloride salt and generate the free amine.

-

Slowly add the solution containing the free amine of this compound to the pre-activated N-protected amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by flash column chromatography or recrystallization.

Solid-Phase Peptide Coupling (SPPS)

This protocol outlines the coupling of this compound to a resin-bound peptide in an automated or manual SPPS workflow.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-terminally protected this compound (e.g., Fmoc-Asp(OEt)-OEt.HCl)

-

Coupling agent (e.g., HBTU, HATU)

-

Tertiary amine base (e.g., DIPEA)

-

SPPS-grade solvent (e.g., DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Swell the resin-bound peptide in the SPPS-grade solvent.

-

Perform the N-terminal deprotection of the resin-bound peptide using the deprotection solution.

-

Wash the resin thoroughly with the SPPS-grade solvent.

-

In a separate vessel, pre-activate the N-terminally protected this compound (3-5 eq) with the coupling agent (3-5 eq) and tertiary amine base (6-10 eq) in the SPPS-grade solvent.

-

Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).

-

Wash the resin thoroughly with the SPPS-grade solvent to remove excess reagents.

-

A small sample of the resin can be taken for a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Deprotection of Ethyl Esters

The removal of the ethyl ester protecting groups from the aspartic acid residue is typically achieved by saponification.

Materials:

-

Peptide containing the Asp(OEt)-OEt residue

-

Base (e.g., LiOH, NaOH)

-

Solvent system (e.g., THF/water, dioxane/water)

-

Acid for neutralization (e.g., dilute HCl)

Procedure:

-

Dissolve the peptide in the chosen solvent system.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of the base (typically 1-2 M) dropwise.

-

Stir the reaction at 0 °C or room temperature, monitoring the progress by HPLC or LC-MS.

-

Upon complete hydrolysis of the esters, carefully neutralize the reaction mixture with the dilute acid.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution containing the deprotected peptide can be purified by preparative HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the use of this compound in peptide synthesis.

Caption: Workflow for solution-phase peptide coupling using this compound.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating an aspartic acid residue.

Caption: General workflow for the deprotection of ethyl esters from an aspartic acid residue.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of peptides containing aspartic acid. Its pre-protected nature allows for the strategic and controlled elongation of peptide chains, minimizing side reactions and maximizing the yield and purity of the final product. The generalized protocols and workflows presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals to effectively incorporate this important building block into their synthetic strategies. Further optimization of the outlined procedures will be necessary to suit the specific requirements of the target peptide.

References

H-Asp(OEt)-OEt.HCl in the Synthesis of Bioactive Peptides: A Technical Guide

Introduction

H-Asp(OEt)-OEt.HCl, or L-Aspartic acid diethyl ester hydrochloride, is a protected form of the amino acid L-aspartic acid. In peptide synthesis, it is crucial to use protecting groups to prevent unwanted side reactions at reactive amino acid side chains.[1][2] This compound features ethyl ester (OEt) protecting groups on both the α-carboxyl and the side-chain β-carboxyl groups, preventing them from participating in peptide bond formation until their selective removal.[1] The hydrochloride salt form enhances its stability and solubility, making it a practical reagent in laboratory settings.[1] Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins.[1] The use of such protected amino acids is fundamental to achieving high yield and purity in the synthesis of complex bioactive peptides.

The Role of this compound in Peptide Synthesis

The synthesis of peptides is a stepwise process involving the sequential coupling of amino acids. To ensure the correct sequence, reactive functional groups not involved in the immediate peptide bond formation must be masked. This compound serves this purpose for aspartic acid residues.

-

Orthogonal Protection Strategy: In modern peptide synthesis, particularly using the Fmoc/tBu strategy, different classes of protecting groups are used that can be removed under distinct chemical conditions. This is known as an orthogonal system. While the α-amino group is temporarily protected by a base-labile Fmoc group, the side chains are typically protected by acid-labile groups (like tBu). The ethyl esters of this compound offer an alternative that can be removed under saponification conditions (strong base), providing an additional layer of orthogonality.

-

Prevention of Side Reactions: The side chain of aspartic acid is particularly prone to a significant side reaction known as aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide intermediate. This can lead to racemization and the formation of unwanted β-peptides. Protecting the side-chain carboxyl group, as in this compound, is a key strategy to mitigate this problem, although the choice of ester can influence the degree of prevention.

Experimental Protocols and Methodologies

The incorporation of this compound into a peptide sequence follows the general principles of Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on standard Fmoc-based SPPS.

I. General Workflow for SPPS

The overall process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding amino acids to build the peptide chain from the C-terminus to the N-terminus.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

II. Detailed Protocol: Coupling of this compound

This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

-

Resin Preparation: The peptidyl-resin is washed thoroughly with DMF (N,N-Dimethylformamide) to remove residual piperidine from the deprotection step.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (e.g., 3-5 equivalents relative to the resin loading capacity).

-

Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3-5 eq) and an organic base like DIEA (N,N-Diisopropylethylamine) (e.g., 6-10 eq) in DMF.

-

Allow the mixture to pre-activate for a few minutes. The presence of the hydrochloride salt in the amino acid derivative necessitates the use of an additional equivalent of base for neutralization.

-

-

Coupling Reaction:

-

The activated amino acid solution is added to the vessel containing the deprotected peptidyl-resin.

-

The reaction is allowed to proceed for a period ranging from 1 to 4 hours at room temperature, often with gentle agitation. Microwave-assisted synthesis can significantly shorten this time to minutes.

-

-

Monitoring and Washing:

-

The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test, which detects free primary amines. A negative result (e.g., colorless beads) indicates a complete reaction.

-

After the reaction, the resin is thoroughly washed with DMF and DCM (Dichloromethane) to remove excess reagents and byproducts.

-

III. Final Cleavage and Deprotection

-

Cleavage from Resin: Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included to protect sensitive residues from reactive cations generated during cleavage.

-

Saponification of Ethyl Esters: The cleavage from the resin with TFA will remove acid-labile side-chain protecting groups but will leave the ethyl esters on the aspartic acid residue intact. To deprotect these, a subsequent saponification step is required.

-

The crude peptide is dissolved in a suitable solvent mixture (e.g., water/acetonitrile).

-

A base, such as a dilute aqueous solution of sodium hydroxide (NaOH), is added, and the reaction is carefully monitored by HPLC until the deprotection is complete.

-

The reaction is then quenched by the addition of a weak acid to neutralize the excess base.

-

-

Purification: The final crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired bioactive peptide from any deletion sequences or side products.

Quantitative Data and Considerations

The efficiency of peptide synthesis is measured by coupling yields and the final purity of the product. While specific yields are highly dependent on the peptide sequence, the use of protected aspartic acid derivatives is intended to maximize these outcomes.

| Parameter | Typical Value/Observation | Factors Influencing Outcome |

| Coupling Efficiency | >99% per step | Sequence (steric hindrance), coupling reagents, reaction time, temperature. |

| Aspartimide Formation | Significantly reduced but not always eliminated. | Sequence (Asp-Gly, Asp-Asn motifs are prone), base used for Fmoc deprotection (DBU increases risk), temperature. |

| Final Purity (Post-HPLC) | >95-98% is achievable | Efficiency of each synthesis step, effectiveness of cleavage and deprotection, optimization of HPLC conditions. |

| Overall Yield | Highly variable (typically 10-50%) | Cumulative losses at each step of the multi-step synthesis and purification process. |

Table 1: Summary of Quantitative Parameters in Peptide Synthesis with Aspartic Acid Derivatives.

Bioactivity and Signaling Pathways

Bioactive peptides exert their effects through specific molecular interactions, often by binding to cell surface receptors and initiating intracellular signaling cascades. The precise structure, including the presence of correctly deprotected aspartic acid residues, is critical for this activity. For example, many bioactive peptides function as:

-

Enzyme Inhibitors: Such as ACE-inhibitory peptides that help regulate blood pressure.

-

Hormone Analogs: Mimicking the function of natural hormones.

-

Antimicrobial Peptides: Disrupting the membranes of bacteria.

The specific signaling pathway is entirely dependent on the peptide . A generalized representation of a peptide activating a G-protein coupled receptor (GPCR), a common mechanism, is shown below.

Caption: A generalized signaling pathway for a bioactive peptide acting via a GPCR.

References

The Strategic Application of Diethyl Aspartate Hydrochloride in the Synthesis of Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. The chemical synthesis of these peptides, particularly those containing challenging residues like aspartic acid, is a critical aspect of their research and development. This technical guide provides an in-depth exploration of the use of diethyl L-aspartate hydrochloride as a key building block in the solid-phase peptide synthesis (SPPS) of AMPs.

Introduction: The Role of Aspartic Acid in Antimicrobial Peptides

Aspartic acid, a negatively charged amino acid, can play a significant role in the structure and function of AMPs. While many well-known AMPs are cationic, anionic AMPs rich in aspartic and glutamic acids also exhibit potent antimicrobial activity. These anionic peptides often chelate divalent cations like zinc, which is crucial for their bactericidal action. Furthermore, the incorporation of aspartic acid can influence the peptide's solubility, stability, and interaction with biological membranes.

However, the synthesis of peptides containing aspartic acid is notoriously challenging due to the propensity for aspartimide formation, a side reaction that can lead to impurities and lower yields.[1] This side reaction involves the cyclization of the aspartic acid side chain with the peptide backbone, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[1] The choice of protecting group for the aspartic acid side-chain carboxyl group is therefore paramount to a successful synthesis.

Diethyl L-Aspartate Hydrochloride: A Protecting Group Strategy

Diethyl L-aspartate hydrochloride (H-Asp(OEt)-OEt·HCl) offers a valuable strategy for incorporating aspartic acid into synthetic peptides.[2] In this molecule, both the α- and β-carboxyl groups of aspartic acid are protected as ethyl esters. This protection prevents their unwanted participation in side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and solubility.

The ethyl ester protecting groups are typically removed during the final cleavage step of SPPS, often using a strong acid cocktail containing trifluoroacetic acid (TFA). While the tert-butyl (tBu) ester is more commonly used for side-chain protection in Fmoc-based SPPS, the diethyl ester provides an alternative with different cleavage kinetics and potential advantages in specific synthetic contexts.

Experimental Protocols: Solid-Phase Synthesis of Aspartic Acid-Containing AMPs

The following section details a generalized protocol for the incorporation of diethyl L-aspartate hydrochloride into an antimicrobial peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

-

Amino Acids: Fmoc-protected amino acids, Diethyl L-aspartate hydrochloride (or Fmoc-Asp(OEt)-OH for direct coupling).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Synthesis Workflow

The synthesis proceeds through iterative cycles of deprotection and coupling.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol Steps

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

-

Coupling of Standard Fmoc-Amino Acids:

-

Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Coupling of Diethyl L-Aspartate Hydrochloride:

-

In situ neutralization and coupling: Dissolve Diethyl L-aspartate hydrochloride (3-5 equivalents), HBTU (3-5 equivalents), and a higher amount of DIPEA (8-12 equivalents, to neutralize the hydrochloride and activate the carboxyl group) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

-

Alternative: Use commercially available Fmoc-Asp(OEt)-OH for a standard coupling procedure as described in step 4.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the ethyl esters from the aspartic acid residue.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Quantitative Data Presentation

While specific data for AMPs synthesized with diethyl aspartate hydrochloride is scarce in the literature, the following table provides a comparative overview of common side-chain protecting groups for aspartic acid to guide researchers in their selection.

| Protecting Group | Structure | Cleavage Condition | Key Advantages | Key Disadvantages |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., TFA) | Standard in Fmoc-SPPS, good stability | Prone to aspartimide formation, especially in Asp-Gly sequences. |

| Diethyl Ester (OEt) | -CH₂CH₃ | Strong Acid (e.g., TFA) | Alternative to tBu, potentially different cleavage kinetics | Less commonly used, may also be susceptible to aspartimide formation. |

| 3-Methyl-3-pentyl (Mpe) | -C(CH₃)(CH₂CH₃)₂ | Strong Acid (e.g., TFA) | Increased steric hindrance reduces aspartimide formation | Higher cost, can be difficult to couple. |

| 3-Ethyl-3-pentyl (Epe) | -C(CH₂CH₃)₃ | Strong Acid (e.g., TFA) | Very effective at minimizing aspartimide by-products | High cost and steric bulk can hinder coupling efficiency. |

Mechanisms of Action of Aspartic Acid-Containing AMPs

AMPs, including those rich in aspartic acid, can exert their antimicrobial effects through various mechanisms, often targeting the bacterial cell membrane or intracellular components.

Caption: Conceptual overview of AMP mechanisms of action.

Anionic AMPs, which are rich in aspartic and/or glutamic acid, often require divalent cations like Zn²⁺ or Mg²⁺ to bridge the negative charges on the peptide and the bacterial surface, facilitating membrane interaction. Once at the membrane, they can cause disruption through various models (e.g., toroidal pore, carpet model), leading to leakage of cellular contents and cell death.